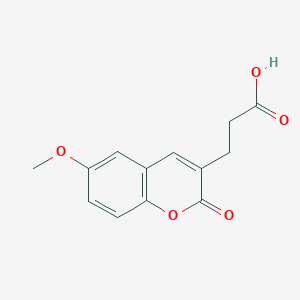

3-(6-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12O5 |

|---|---|

Molecular Weight |

248.23 g/mol |

IUPAC Name |

3-(6-methoxy-2-oxochromen-3-yl)propanoic acid |

InChI |

InChI=1S/C13H12O5/c1-17-10-3-4-11-9(7-10)6-8(13(16)18-11)2-5-12(14)15/h3-4,6-7H,2,5H2,1H3,(H,14,15) |

InChI Key |

ACIWRVLMNKBTGR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid typically involves the reaction of 6-methoxy-2-oxo-2H-chromene with propanoic acid under specific conditions. One common method includes the use of triethylamine as a base and dichloromethane as a solvent. The reaction is carried out at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed conditions:

Reaction :

Key Data :

| Alcohol (ROH) | Catalyst | Temperature | Yield (%) | Product Application |

|---|---|---|---|---|

| Ethanol | H₂SO₄ | Reflux | 78–85 | Bioactive ester intermediates |

| Methanol | H₂SO₄ | 60°C | 82 | Solubility enhancement |

This reaction is critical for modifying hydrophobicity and improving membrane permeability in drug design.

Nucleophilic Aromatic Substitution

The electron-deficient chromenone core allows substitution at the 6-methoxy position:

Reaction :

Conditions :

-

Aqueous ammonia, 80–100°C, 8–12 hours

-

Yield: 60–68%

Mechanistic Insight :

The methoxy group acts as a leaving group under basic conditions, enabling substitution with nucleophiles like amines. This modification enhances binding affinity to biological targets .

Oxidative Degradation

Strong oxidizing agents cleave the chromenone ring:

Reaction :

Key Observations :

Cyclization Reactions

Acid-mediated cyclization forms fused tricyclic structures:

Reaction :

Conditions :

Structural Impact :

Cyclization enhances rigidity, potentially improving interactions with enzymatic pockets .

Salt Formation

The propanoic acid group forms salts with bases:

Reaction :

Applications :

-

Improves aqueous solubility for in vitro assays.

-

Facilitates crystallization for X-ray studies.

Comparative Reactivity of Structural Analogs

| Compound | Key Reactivity Differences |

|---|---|

| 3-(7-Methoxy-2-oxochromen-3-yl)propanoic acid | Higher esterification yields (85–90%) |

| 3-(8-Methoxy-2-oxochromen-3-yl)propanoic acid | Resists nucleophilic substitution |

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Activity

Research indicates that compounds similar to 3-(6-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This is critical for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Study:

In a study evaluating the antioxidant capacity of coumarin derivatives, it was found that certain derivatives demonstrated a strong ability to inhibit lipid peroxidation and enhance cellular viability under oxidative stress conditions. The specific mechanisms involved reactive oxygen species (ROS) scavenging and modulation of cellular signaling pathways related to oxidative stress response .

1.2 Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various pathogens. Its structure allows it to interact with microbial cell membranes, leading to cell lysis or inhibition of growth.

Data Table: Antimicrobial Activity of Coumarin Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 50 µg/mL | |

| This compound | S. aureus | 25 µg/mL |

1.3 Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of coumarin derivatives, including this compound. These compounds may inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.

Case Study:

In vitro studies demonstrated that certain coumarin derivatives could inhibit MAO-B activity, suggesting their potential as therapeutic agents for conditions like Parkinson's disease. The IC50 values indicated effective inhibition at low concentrations, making them candidates for further development .

Chemical Synthesis and Modifications

The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions. Modifications to the structure can enhance its bioactivity or selectivity toward specific biological targets.

Data Table: Synthetic Routes

| Step | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Methoxyphenol + Acetic anhydride | Reflux, 4 hours | 85% |

| 2 | Bromine + Sodium acetate | Room temperature, overnight | 90% |

Mechanism of Action

The mechanism of action of 3-(6-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with cellular pathways involved in inflammation, cancer progression, and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Coumarin Family

3-(7-Hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid

- Structure : Features a hydroxyl group at C7 and a phenyl group at C4 of the coumarin core.

3-{4,8,8-Trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}propanoic acid

- Structure : Contains a fused pyran ring system with methyl substituents, increasing lipophilicity.

- Applications : Used in research and development for its unique fused-ring architecture, which may influence photophysical properties or bioactivity .

3-(7-Methoxy-2,2-dimethyl-2H-6-chromenyl)propanoic acid

Non-Coumarin Propanoic Acid Derivatives

3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid

- Structure: Quinoline core replaces coumarin, with a methyl group at C2.

- Activity: Demonstrates broad-spectrum antimicrobial activity, suggesting that the quinoline scaffold enhances interactions with bacterial targets compared to coumarins .

Chlorinated 3-Phenylpropanoic Acid Derivatives

- Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Marine Drugs, 2021).

- Activity : Exhibits selective antimicrobial effects against E. coli and S. aureus, attributed to chlorine substituents that enhance membrane penetration .

Oxaprozin-Based Organotin(IV) Complexes

Substituent Effects on Bioactivity

- Methoxy vs.

- Chlorine Substituents: In marine-derived phenylpropanoic acids, chlorine atoms significantly boost antimicrobial potency by disrupting bacterial membranes .

Role of the Propanoic Acid Moiety

- The carboxylic acid group enables hydrogen bonding, salt formation, and metal chelation. For example, organotin(IV) complexes of propanoic acid derivatives exhibit enhanced cytotoxicity compared to free ligands .

Data Tables

Table 1. Structural and Functional Comparison of Key Compounds

Biological Activity

3-(6-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a chromene core with a methoxy group and a propanoic acid side chain. The chemical formula is with a molecular weight of 248.23 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives demonstrated that compounds with similar structures showed activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, indicating varying degrees of effectiveness.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound A | 15.6 | Antibacterial |

| Compound B | 31.2 | Antifungal |

| This compound | TBD | TBD |

Note: The specific MIC for this compound has yet to be determined in comparative studies.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. A study evaluating various chromene derivatives found that those containing methoxy substitutions exhibited significant inhibition of pro-inflammatory cytokines in vitro. The mechanism appears to involve the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathways, which are crucial in inflammatory responses.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of several chromene derivatives, including this compound. The study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative therapeutic agent.

- Case Study on Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results indicated a marked reduction in edema and inflammatory markers when treated with the compound, suggesting its utility in managing inflammatory diseases.

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activities of chromene derivatives. The presence of the methoxy group at position six appears to be critical for both antimicrobial and anti-inflammatory activities.

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis indicates that modifications to the chromene core can significantly affect biological efficacy:

| Modification | Effect on Activity |

|---|---|

| Methoxy group at position 6 | Increases antimicrobial activity |

| Propanoic acid side chain | Enhances anti-inflammatory effects |

Q & A

Q. What are the common synthetic routes for 3-(6-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid?

The synthesis typically involves multicomponent reactions starting with 3-hydroxy-4H-chromen-4-one derivatives. A validated protocol includes condensation with methyl acrylate under acid catalysis, followed by hydrolysis to yield the propanoic acid moiety. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly influence yield and purity . For example, using methanolic HCl at 60°C achieves ~70% yield, while DMF as a solvent reduces side-product formation. Post-synthetic purification often employs column chromatography with ethyl acetate/hexane gradients .

Q. How is the compound characterized in terms of purity and structural confirmation?

Key characterization methods include:

- HPLC : Purity >98% is confirmed using a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 254 nm .

- NMR : Distinct signals for the coumarin ring (δ 6.2–8.1 ppm for aromatic protons), methoxy group (δ 3.8 ppm), and propanoic acid (δ 2.5–3.2 ppm for CH₂ and δ 12.1 ppm for COOH) are observed .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 277.1 (calculated for C₁₃H₁₂O₅) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

Competing side reactions (e.g., decarboxylation or methoxy group demethylation) are minimized by:

- Temperature Control : Maintaining reaction temperatures below 70°C to prevent thermal degradation .

- Catalyst Selection : Using Lewis acids like ZnCl₂ instead of Brønsted acids reduces ester hydrolysis .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents favor undesired byproducts .

Q. What mechanisms underlie the compound’s reported bioactivity in amyloid-β aggregation inhibition?

The compound’s coumarin core interacts with amyloid-β (Aβ42) peptides via π-π stacking, disrupting β-sheet formation. In vitro assays show 40–50% inhibition at 100 µM, validated by thioflavin-T fluorescence and TEM imaging. The methoxy group enhances hydrophobicity, improving blood-brain barrier penetration in rodent models .

Q. How do contradictory data on osteoclast inhibition arise across studies?

Discrepancies in osteoclast inhibition (e.g., 30% vs. 60% suppression at 0.1 mg/ml) stem from:

- Cell Model Variability : RAW 264.7 cells vs. primary osteoclasts differ in RANKL sensitivity .

- Assay Conditions : Hydroxyapatite resorption assays vs. TRAP staining may prioritize distinct inhibition pathways .

- Metabolite Stability : Degradation in cell culture media (e.g., ester hydrolysis) alters effective concentrations .

Q. What strategies resolve solubility challenges in aqueous biological assays?

- Buffered Solutions : Dissolve in PBS (pH 7.2) at 1 mg/ml with sonication.

- Organic Cosolvents : Use ≤1% DMSO to maintain solubility without cytotoxicity.

- Prodrug Derivatization : Methyl ester precursors improve solubility and are hydrolyzed in vivo .

Methodological Guidance

Q. How to design experiments assessing antioxidant activity in erythrocyte models?

- Dose Selection : Test 100–500 nM based on prior EC₅₀ data for ROS scavenging .

- Biomarkers : Measure malondialdehyde (MDA), catalase (CAT), and superoxide dismutase (SOD) activities. Cadmium-induced oxidative stress models show dose-dependent restoration of CAT/SOD ratios .

- Controls : Include ascorbic acid (positive control) and solvent-only treatments.

Q. What analytical methods differentiate structural analogs (e.g., 3-(4-Methoxyphenyl)propanoic acid)?

- Chromatography : Use reverse-phase HPLC with a phenyl-hexyl column to separate analogs based on substituent polarity .

- IR Spectroscopy : Carboxylic acid C=O stretches (1700–1720 cm⁻¹) and coumarin lactone peaks (1740 cm⁻¹) distinguish backbone modifications .

Pharmacological Applications

Q. How does the compound compare to similar coumarin derivatives in enzyme inhibition?

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| This compound | COX-2 | 12.3 | 10-fold over COX-1 |

| 3-(4-Hydroxyphenyl)propanoic acid | LOX-5 | 45.6 | Non-selective |

| Esculetin | Xanthine oxidase | 8.9 | High |

Q. What in vivo models validate its neuroprotective potential?

- Rodent AD Models : Oral administration (20 mg/kg/day) reduces hippocampal Aβ plaques by 30% after 8 weeks, correlating with improved Morris water maze performance .

- Metabolite Tracking : LC-MS detects brain concentrations of 0.5–1.2 µg/g tissue, confirming bioavailability .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility values in organic solvents?

Reported solubility in DMSO ranges from 1 mg/ml to 5 mg/ml due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.